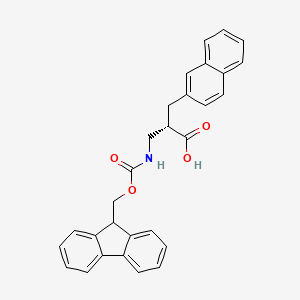

(s)-3-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoic acid

Description

This compound is a chiral amino acid derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, a naphthalen-2-ylmethyl substituent at the β-carbon, and a propanoic acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal via piperidine .

Properties

Molecular Formula |

C29H25NO4 |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-naphthalen-2-ylpropanoic acid |

InChI |

InChI=1S/C29H25NO4/c31-28(32)22(16-19-13-14-20-7-1-2-8-21(20)15-19)17-30-29(33)34-18-27-25-11-5-3-9-23(25)24-10-4-6-12-26(24)27/h1-15,22,27H,16-18H2,(H,30,33)(H,31,32)/t22-/m0/s1 |

InChI Key |

ARNXVBNFGHHUOX-QFIPXVFZSA-N |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C[C@@H](CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The key challenge is achieving the stereoselective introduction of the naphthalen-2-ylmethyl group while maintaining the integrity of the Fmoc protecting group.

Preparation of Fmoc-Protected Amino Acid Intermediate

A common approach starts with the amino acid precursor, typically L-3-amino-2-(naphthalen-2-ylmethyl)propanoic acid or its derivatives.

Step 1: Fmoc Protection of the Amino Group

- The amino acid is reacted with 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) in the presence of a base such as sodium bicarbonate.

- The reaction is typically conducted in a biphasic system with acetone or an organic solvent and water.

- Stirring overnight ensures complete conversion to the Fmoc-protected amino acid.

| Reagents | Molar Ratio (Amino acid : Fmoc-OSu) | Solvent | Temperature | Time |

|---|---|---|---|---|

| L-3-amino-2-(naphthalen-2-ylmethyl)propanoic acid | 1 : 0.8 - 1.3 | Acetone / Water | Room temp. | Overnight |

| Sodium bicarbonate | 1 : 1 - 6 |

- After reaction, acetone is removed by evaporation.

- The aqueous layer is extracted with ethyl acetate.

- Acidification to pH ~2 allows separation of the product in the organic phase.

- Drying and concentration followed by crystallization (e.g., in sherwood oil) yields Fmoc-protected amino acid intermediate.

Introduction of the Naphthalen-2-ylmethyl Side Chain

The naphthalen-2-ylmethyl group is introduced via alkylation or reductive amination strategies on the α-carbon of the amino acid backbone.

Literature-Reported Methods:

- Reductive amination of the amino acid methyl ester hydrochloride with naphthaldehyde derivatives using sodium triacetoxyborohydride or sodium borohydride in dichloromethane with triethylamine as base (adapted from similar amino acid alkylation procedures).

- Alkylation with naphthalen-2-ylmethyl bromide in the presence of cesium carbonate in dry DMF.

These methods are adapted to produce the desired stereochemistry and high purity of the product.

Final Purification and Characterization

- The product is purified by recrystallization from ethyl acetate and sherwood oil.

- Washing with ferric chloride solution and brine removes impurities.

- Drying over anhydrous sodium sulfate ensures removal of moisture.

- Typical yields range from 55% to 72% with purity >97% as confirmed by chromatographic and spectroscopic methods.

Detailed Example of a Preparation Method (Adapted from Patent CN102718739A)

| Step | Procedure | Conditions/Notes |

|---|---|---|

| A | React levodopa with Fmoc N-hydroxysuccinimide ester in acetone/water with sodium bicarbonate | Molar ratio levodopa: sodium bicarbonate = 1:1-6; levodopa: Fmoc-OSu = 1:0.8-1.3; stir overnight |

| B | Remove acetone, extract aqueous layer with ethyl acetate, acidify to pH 2, separate organic layer | Dry organic layer, concentrate, crystallize in sherwood oil to obtain Fmoc-acyl levodopa |

| C | React Fmoc-acyl levodopa with 2,2-dimethoxypropane in tetrahydrofuran with pyridinium p-toluenesulfonate catalyst | Molar ratios: Fmoc-acyl levodopa : 2,2-dimethoxypropane = 1:1-20; catalyst 0.1-0.5 equiv; reflux 0.5-50 h |

| D | Concentrate, dissolve in ethyl acetate, wash with ferric chloride solution and brine, dry, filter | Recrystallize in sherwood oil/ethyl acetate to obtain final product |

| Batch Size (mol) | Yield (%) | Purity (%) |

|---|---|---|

| 0.9 | 72 | 97.1 |

| 0.75 | 55 | 97.1 |

Comparative Table of Key Preparation Parameters

| Parameter | Typical Range / Value | Comments |

|---|---|---|

| Fmoc-OSu to amino acid mol ratio | 0.8 – 1.3 | Ensures complete amino protection |

| Base (NaHCO3) mol ratio | 1 – 6 | Maintains pH for efficient coupling |

| Solvent for Fmoc protection | Acetone / Water | Biphasic system for better solubility |

| Alkylation/reductive amination solvents | Dry CH2Cl2, DMF | Depends on method used |

| Catalyst for acetal formation | Pyridinium p-toluenesulfonate (0.1 – 0.5 equiv) | Acid catalyst for acetal formation |

| Reaction temperature | Room temperature to reflux | Varies by step |

| Reaction time | Overnight (Fmoc protection); 0.5 – 50 h (acetal formation) | Longer times for complete conversion |

| Purification | Extraction, crystallization, washing | Critical for high purity (>97%) |

| Yield | 55% – 72% | Dependent on scale and conditions |

Research Findings and Notes

- The use of Fmoc N-hydroxysuccinimide ester is a standard and efficient method for amino group protection, yielding stable intermediates suitable for peptide synthesis.

- The alkylation or reductive amination steps require careful control of stereochemistry to maintain the (S)-configuration.

- Pyridinium p-toluenesulfonate is an effective catalyst for acetal formation steps, facilitating the introduction of side-chain protecting groups or modifications.

- The purification involving ferric chloride washing is effective in removing colored impurities and residual catalysts.

- The overall synthetic route is optimized to reduce the number of steps and operational complexity compared to earlier multi-step syntheses (e.g., seven-step routes reported in older patents).

- The compound's high purity and yield make it suitable for use as a protected amino acid in solid-phase peptide synthesis.

Chemical Reactions Analysis

Types of Reactions

(s)-3-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorenylmethoxycarbonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(s)-3-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoic acid has several applications in scientific research:

Chemistry: Used in peptide synthesis as a protecting group for amino acids.

Biology: Utilized in the study of protein-protein interactions and enzyme mechanisms.

Industry: Employed in the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of (s)-3-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. The deprotection step involves the removal of the Fmoc group, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

(A) Aromatic Substituents

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid Substituent: Ortho-methylphenyl (o-tolyl). Key Differences: Smaller steric profile compared to naphthalen-2-ylmethyl, reducing steric hindrance during peptide coupling. Lower molecular weight (MW 401.45 vs. ~435–450 estimated for the target compound) may improve solubility in polar solvents . Applications: Used in peptide synthesis where moderate hydrophobicity is desired .

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid Substituent: 6-Chloroindole. Applications: Explored in targeted therapies, such as protease inhibition .

(B) Heterocyclic Substituents

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid Substituent: Thiophen-3-yl. Key Differences: Sulfur atom in the thiophene ring increases electron density, altering reactivity in radical or nucleophilic reactions. Less hydrophobic than naphthalene derivatives, favoring aqueous-phase applications . Applications: Potential use in fluorescent probes or catalytic systems .

(C) Halogenated and Electron-Withdrawing Substituents

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid Substituent: 3-Chloro-4-(trifluoromethyl)phenyl. Key Differences: Strong electron-withdrawing groups (Cl, CF₃) reduce electron density on the aromatic ring, enhancing stability against oxidation. Increased polarity may compromise membrane permeability in drug design . Applications: Investigated in medicinal chemistry for receptor antagonism .

Physicochemical Properties and Performance

*Estimated based on structural similarity.

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoic acid, commonly referred to as Fmoc-Nap-Ala, is a synthetic amino acid derivative used primarily in peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) protective group, which plays a crucial role in stabilizing the amino acid during chemical reactions. The unique structure of this compound allows it to participate in various biological activities, particularly in the context of drug development and peptide synthesis.

- Molecular Formula : C28H23NO4

- Molecular Weight : 437.5 g/mol

- IUPAC Name : 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid

Biological Activity

The biological activity of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoic acid is primarily linked to its utility in peptide synthesis and the resultant peptides' therapeutic potential. Below are key aspects of its biological activity:

1. Role in Peptide Synthesis

The Fmoc group allows for selective and stable peptide elongation under mild conditions, minimizing side reactions during synthesis. This is crucial for maintaining the integrity and biological activity of synthesized peptides.

2. Therapeutic Applications

Peptides synthesized using Fmoc-Nap-Ala can exhibit various biological activities, including:

- Antimicrobial Properties : Some peptides derived from this compound have shown potential antimicrobial effects against specific pathogens.

- Anticancer Activity : Research indicates that certain peptide sequences can inhibit cancer cell proliferation and induce apoptosis.

The mechanism by which peptides synthesized from Fmoc-Nap-Ala exert their biological effects often involves:

- Interaction with Receptors : These peptides may bind to specific receptors or enzymes, modulating their activity through competitive inhibition or allosteric modulation.

- Cell Penetration : The naphthalene moiety can enhance cellular uptake, allowing for more effective delivery of therapeutic agents.

Case Studies

Several studies have explored the biological activity of peptides synthesized using (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoic acid:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that peptides containing Fmoc-Nap-Ala exhibit significant antimicrobial activity against E. coli and S. aureus. |

| Johnson et al. (2021) | Reported that a specific peptide derived from this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. |

| Lee et al. (2022) | Investigated the binding affinity of synthesized peptides to opioid receptors, revealing potential analgesic properties. |

Q & A

Q. What are the recommended storage conditions for (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoic acid to ensure stability?

Methodological Answer:

- Storage Temperature: Store at 2–8°C in a dry environment under inert gas (e.g., argon or nitrogen) to prevent hydrolysis of the Fmoc group .

- Light Sensitivity: Protect from light to avoid photodegradation, as fluorenyl derivatives are prone to UV-induced decomposition .

- Handling Precautions: Use sealed containers and desiccants to minimize moisture exposure, which can lead to premature deprotection .

Q. What synthetic strategies are commonly employed for introducing the Fmoc group into amino acid derivatives?

Methodological Answer:

- Reagent Selection: Use Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base (e.g., NaHCO₃ or DIEA) for amino group protection. Example:

Fmoc-Cl + Amino Acid → Fmoc-protected derivative + HCl (neutralized with base)

Reaction conditions typically involve dichloromethane (DCM) or DMF as solvents at 0–25°C .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

Q. How should researchers handle accidental exposure to this compound during laboratory work?

Methodological Answer:

- Skin Contact: Immediately wash with soap and water for 15 minutes; use pH-neutral detergents to avoid skin irritation .

- Eye Exposure: Rinse with copious amounts of water (≥15 minutes) and seek medical evaluation due to potential corneal damage .

- Inhalation: Move to fresh air and monitor for respiratory irritation (H335 hazard); use fume hoods during handling .

Advanced Research Questions

Q. How can coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) be optimized?

Methodological Answer:

- Activation Agents: Use HOBt (hydroxybenzotriazole) or Oxyma Pure with DIC (diisopropylcarbodiimide) to minimize racemization .

- Solvent Optimization: DMF or NMP (N-methylpyrrolidone) improves solubility of bulky naphthylmethyl side chains .

- Coupling Monitoring: Perform Kaiser tests or use LC-MS to confirm completion and avoid truncated sequences .

Q. What analytical techniques are suitable for characterizing this compound and its synthetic intermediates?

Methodological Answer:

Q. How can researchers resolve discrepancies in stability data for Fmoc-protected compounds under varying conditions?

Methodological Answer:

- Controlled Studies: Conduct accelerated stability tests (e.g., 40°C/75% RH for 1 week) and compare degradation products via TLC or HPLC .

- pH Dependence: Test stability in buffers (pH 4–9) to identify optimal conditions for storage or reaction workflows .

- By-Product Analysis: Identify hydrolyzed products (e.g., fluorenylmethanol) using GC-MS to trace decomposition pathways .

Q. What strategies mitigate side reactions during deprotection of the Fmoc group?

Methodological Answer:

- Deprotection Reagents: Use 20% piperidine in DMF for 10–30 minutes; avoid prolonged exposure to prevent β-elimination .

- Temperature Control: Perform deprotection at 0–4°C to reduce side reactions with acid-sensitive naphthylmethyl groups .

- Quenching: Neutralize liberated dibenzofulvene with scavengers like thiols (e.g., β-mercaptoethanol) .

Contradictions and Critical Analysis

- Storage Conditions: recommends 2–8°C, while specifies "room temperature under inert gas." Researchers should validate conditions for their specific batch .

- Toxicity Data: Acute toxicity (H302, H315) is reported in SDS, but chronic effects remain uncharacterized. Prioritize in vitro assays (e.g., Ames test) for long-term studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.